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Compound of Interest

Compound Name: GSK2200150A

Cat. No.: B10798360

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-tuberculosis agent
GSK2200150A and the cornerstone first-line drug, isoniazid. The comparison is based on
available preclinical data, focusing on in vitro and in vivo efficacy against Mycobacterium
tuberculosis.

Executive Summary

GSK2200150A, a representative of the spirocycle series of compounds, demonstrates potent
in vitro activity against Mycobacterium tuberculosis, comparable to that of isoniazid. Both
compounds target critical pathways in the synthesis of the mycobacterial cell wall, albeit
through distinct mechanisms. While isoniazid has a long-standing clinical track record, the
spirocycle series, including analogs of GSK2200150A, has shown promising bactericidal
activity in murine models of tuberculosis. However, development of the spirocycle series was
reportedly discontinued due to safety concerns. This guide presents the available data to
inform further research and development efforts in the field of anti-tuberculosis drug discovery.

Data Presentation
In Vitro Efficacy
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The in vitro potency of GSK2200150A and isoniazid against the virulent M. tuberculosis H37Rv
strain is summarized below. The Minimum Inhibitory Concentration (MIC) is a key measure of a
drug's in vitro efficacy, representing the lowest concentration that inhibits visible bacterial

growth.
Compound MIC (pM) MIC (mgl/L) Target
GSK2200150A 0.38[1] ~0.136 MmpL3[2]
o InhA (Mycolic Acid
Isoniazid ~0.22 - 0.88 0.03-0.12

Synthesis)

Note: The MIC for GSK2200150A was converted from uM to mg/L using its molecular weight of
357.47 g/mol . The MIC range for isoniazid is based on multiple studies using the H37Rv strain.

In Vivo Efficacy

Direct in vivo efficacy data for GSK2200150A is not publicly available. However, data for a
closely related and optimized spirocycle analog, compound 29, in a murine model of acute
tuberculosis infection provides a valuable surrogate for the potential of this compound class.

. Efficacy (CFU
. Dosing L
Compound Animal Model ] Reduction in Reference
Regimen
Lungs)
) 50 mg/kg, oral,
Spirocycle ] )
C57BL/6J Mice once daily for 8 4.2 logio [3]

Analog (cpd 29) q
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Prevention of
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Mechanism of Action

GSK2200150A and isoniazid employ different strategies to disrupt the integrity of the M.
tuberculosis cell wall.

GSK2200150A: This compound is an inhibitor of MmpL3, a crucial transporter protein in
mycobacteria.[2] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM),
a precursor of mycolic acids, across the inner membrane. By blocking MmpL3, GSK2200150A
prevents the incorporation of mycolic acids into the cell wall, leading to bacterial death.

Isoniazid: This well-established drug is a prodrug that requires activation by the mycobacterial
catalase-peroxidase enzyme, KatG. Once activated, isoniazid forms a covalent adduct with
NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA. This enzyme is
essential for the elongation of fatty acids that form mycolic acids, the hallmark of the
mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, resulting in bactericidal
activity against actively dividing bacilli.
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Caption: Mechanism of action of GSK2200150A.
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Isoniazid Mechanism of Action
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Caption: Mechanism of action of isoniazid.
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Experimental Workflow: MIC Determination
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Caption: Workflow for MIC determination.
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Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination

The following protocol is based on the European Committee on Antimicrobial Susceptibility
Testing (EUCAST) reference method for broth microdilution MIC testing of M. tuberculosis.

1. Media and Reagents:

o Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose,
catalase).

» Sterile distilled water with 0.05% Tween 80.
e Drug stock solutions of known concentrations.
2. Inoculum Preparation:

e Harvest M. tuberculosis H37Rv colonies from a fresh culture on Lowenstein-Jensen or 7H11
agar.

e Suspend colonies in a tube with sterile glass beads and vortex to disperse clumps.
¢ Adjust the suspension to a McFarland standard of 0.5 in sterile water with Tween 80.

e Prepare a 1:100 dilution of the adjusted suspension in 7H9 broth to achieve a final inoculum
of approximately 5 x 10> CFU/mL.

3. Plate Preparation:

» In a 96-well microtiter plate, prepare two-fold serial dilutions of each drug in 7H9 broth.
 Include a drug-free growth control well and a sterility control well (broth only).

4. Inoculation and Incubation:

 Inoculate each well (except the sterility control) with the prepared bacterial suspension.

o Seal the plates and incubate at 37°C in a humidified atmosphere.
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5. Reading and Interpretation:

» Read the plates when visible growth is evident in the drug-free control well (typically 7-14
days).

e The MIC is defined as the lowest drug concentration that completely inhibits visible growth.

In Vivo Efficacy in a Murine Model of Acute Tuberculosis

The following is a generalized protocol based on the study evaluating the spirocycle analog of
GSK2200150A.[3]

1. Animals and Infection:
» Use specific pathogen-free female C57BL/6J mice.

¢ |nfect mice via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a
pulmonary infection.

2. Drug Administration:

e Prepare drug suspensions for oral gavage.

¢ Begin treatment on a specified day post-infection (e.g., day 8).

o Administer the drug orally once daily for the duration of the study (e.g., 8 days).

« Include a vehicle control group and a positive control group (e.g., isoniazid at a standard
dose).

3. Efficacy Assessment:
e At the end of the treatment period, euthanize the mice.
» Aseptically remove the lungs and homogenize them in sterile saline with 0.05% Tween 80.

o Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar
plates.
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 Incubate the plates at 37°C for 3-4 weeks.
e Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

o Efficacy is expressed as the logio reduction in CFU compared to the vehicle-treated control

group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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